![molecular formula C13H8Cl2F3NO B1628653 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 61946-83-6](/img/structure/B1628653.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Vue d'ensemble
Description
“4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline” is a laboratory chemical . It is also known as "2,6-Dichloro-4-trifluoromethylaniline" .
Synthesis Analysis
This compound is a key intermediate in the synthesis of Fipronil , a broad-spectrum insecticide developed by the French company Rhône-Poulenc .Molecular Structure Analysis
The molecular formula of this compound is C7H4Cl2F3N . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.532 g/mL at 25 °C . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
“4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline” can be employed for the synthesis of "1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile" . Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.
Pesticide Production
This compound is a key intermediate in the synthesis of Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. Fipronil is used to control ants, beetles, cockroaches, fleas, ticks, termites, mole crickets, thrips, rootworms, weevils, and other insects .
Metabolic Pathway Studies
The compound can be used in metabolic pathway studies. For instance, it has been used in isotopic labelling to investigate the metabolic pathway of Fipronil in rats .
Chemical Research
As a chemical with unique properties, “4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline” is often used in chemical research, particularly in the development of new synthetic methods and reactions .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be specific to the pests it is designed to control.
Mode of Action
As an intermediate in the synthesis of pesticides, it likely contributes to the overall efficacy of the final product through its chemical structure and properties .
Biochemical Pathways
Given its role as an intermediate in pesticide synthesis, it may be involved in disrupting essential biochemical pathways in pests, leading to their elimination .
Result of Action
As an intermediate in pesticide synthesis, its contribution to the overall action of the final product is likely significant .
Action Environment
As an intermediate in pesticide synthesis, its effectiveness may be influenced by factors such as temperature, ph, and presence of other chemicals .
Propriétés
IUPAC Name |
4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXJSJOFZXMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606063 | |
| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |
CAS RN |
61946-83-6 | |
| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


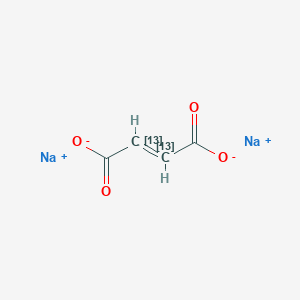
![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)
![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)
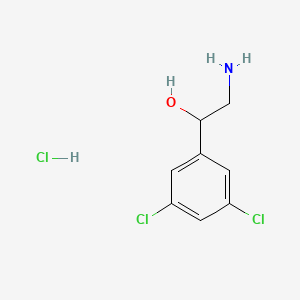
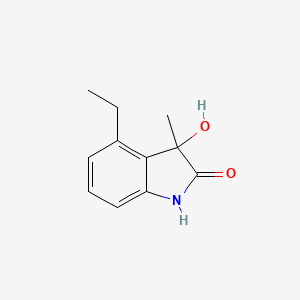

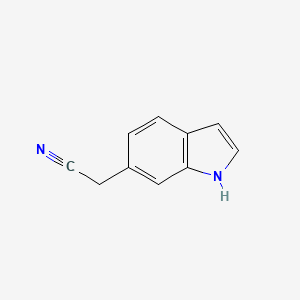
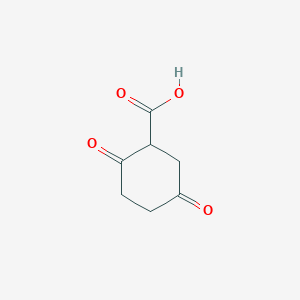
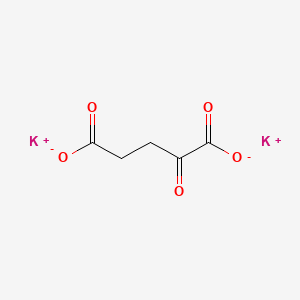


![8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1628589.png)
